4-Bromo-5-fluoro-2-methylpyridine 4-Bromo-5-fluoro-2-methylpyridine
Brand Name: Vulcanchem
CAS No.: 1211590-24-7
VCID: VC0113911
InChI: InChI=1S/C6H5BrFN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3
SMILES: CC1=CC(=C(C=N1)F)Br
Molecular Formula: C6H5BrFN
Molecular Weight: 190.015

4-Bromo-5-fluoro-2-methylpyridine

CAS No.: 1211590-24-7

Cat. No.: VC0113911

Molecular Formula: C6H5BrFN

Molecular Weight: 190.015

* For research use only. Not for human or veterinary use.

4-Bromo-5-fluoro-2-methylpyridine - 1211590-24-7

Specification

CAS No. 1211590-24-7
Molecular Formula C6H5BrFN
Molecular Weight 190.015
IUPAC Name 4-bromo-5-fluoro-2-methylpyridine
Standard InChI InChI=1S/C6H5BrFN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3
Standard InChI Key MENOXSCJWFSFHL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=N1)F)Br

Introduction

Chemical Structure and Properties

Structural Features

4-Bromo-2-fluoro-5-methylpyridine consists of a pyridine ring with three substituents. The nitrogen atom in the pyridine ring serves as a basic site, while the halogen substituents (bromine and fluorine) influence the electron distribution and reactivity of the molecule. The methyl group adds lipophilicity and can participate in certain reactions where nucleophilic substitution may occur.

Chemical Properties

The chemical behavior of this compound is significantly influenced by the presence of electronegative halogens attached to the pyridine ring. The bromine at position 4 makes the compound susceptible to nucleophilic aromatic substitution reactions, while the fluorine at position 2 increases the electron deficiency of the aromatic system. The methyl group at position 5 contributes to the steric profile and can undergo various functionalization reactions .

Table 1: Key Chemical Properties of 4-Bromo-2-fluoro-5-methylpyridine

PropertyValueSource
Molecular Weight190.01 g/mol
Chemical FormulaC6H5BrFN
Functional GroupsPyridine, Bromo, Fluoro, Methyl
ReactivitySusceptible to nucleophilic substitution

Physical Properties and Characteristics

While specific data for this exact compound is limited, related halogenated pyridines typically exhibit the following characteristics: moderate water solubility, higher solubility in organic solvents, and existence as colorless to pale yellow liquids or solids at room temperature. The compound likely has a distinctive odor typical of pyridine derivatives .

Applications and Research Significance

Synthetic Applications

4-Bromo-2-fluoro-5-methylpyridine has potential applications as a building block in organic synthesis. The presence of the bromine atom provides a reactive site for various cross-coupling reactions (such as Suzuki, Sonogashira, or Negishi couplings), making it valuable in the synthesis of more complex molecules. The fluorine atom contributes to metabolic stability in drug candidates while the methyl group offers opportunities for further functionalization.

Comparison with Related Compounds

The search results also contain information about a structurally similar compound: 5-Bromo-2-fluoro-4-methyl-pyridine (CAS No. 864830-16-0). Although similar, these compounds differ in the positioning of substituents, which significantly affects their chemical behavior and applications .

Table 2: Comparison of 4-Bromo-2-fluoro-5-methylpyridine with Similar Compound

Property4-Bromo-2-fluoro-5-methylpyridine5-Bromo-2-fluoro-4-methyl-pyridine
CAS Number1227577-02-7864830-16-0
Bromine Position45
Fluorine Position22
Methyl Position54
Molecular FormulaC6H5BrFNC6H5BrFN
Molecular Weight190.01 g/mol190.01 g/mol
Physical StateNot specified in sourcesLiquid, colorless to pale yellow
Sources

The positioning of substituents on the pyridine ring can significantly influence the compound's reactivity patterns, making each isomer potentially useful for different synthetic applications .

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